molecular formula C13H22Cl2N2 B8190200 (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride

(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride

Cat. No.: B8190200
M. Wt: 277.23 g/mol
InChI Key: PDFBGUMDLUWKAX-CURYUGHLSA-N
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Description

(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride ( 2305080-45-7) is a chiral diazepane derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C13H22Cl2N2 and a molecular weight of 277.23 g/mol, this compound serves as a key synthetic intermediate and scaffold for developing biologically active molecules . Research into analogous 1,4-diazepane compounds highlights their significance as core structures in orexin receptor antagonists, which are investigated for their potential in treating sleep disorders such as insomnia . Furthermore, related isoquinoline-sulfonamide compounds featuring the 1,4-diazepane moiety have been studied for their potential in preventing and treating cerebrovascular disorders, including cerebral ischemia and hemorrhage, as well as glaucoma . The specific stereochemistry of the (R)-enantiomer is critical for its biological activity and interaction with target receptors. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3R)-1-benzyl-3-methyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFBGUMDLUWKAX-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive alkylation serves as a foundational step in constructing the benzylamine moiety of the target compound. As demonstrated in the synthesis of (R)-N-benzyl-1-methoxy-1-oxopropan-2-aminium chloride, this method involves the condensation of benzylamine with ketone or aldehyde precursors under reducing conditions. For (R)-1-Benzyl-3-methyl-diazepane dihydrochloride, the process typically employs:

  • Benzylamine as the nucleophile.

  • 3-Methyl-1,4-diazepane or its protected variants as the carbonyl-containing substrate.

  • Sodium cyanoborohydride or Rhodium catalysts (e.g., Rh(CO)₂acac with Biphephos) to facilitate stereoselective reduction.

The reaction proceeds via imine formation followed by hydrogenation, ensuring retention of the (R)-configuration at the stereogenic center.

Optimization and Yield

Key parameters influencing yield and enantiomeric excess (ee) include:

  • Solvent system : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) enhances solubility of intermediates.

  • Catalyst loading : Rhodium-based systems achieve >90% conversion at 70°C under 5 bar H₂/CO.

  • Acidic additives : Camphorsulfonic acid (0.5 equiv) improves reaction rate and selectivity.

Typical yields range from 75–85% , with ee values exceeding 98% when chiral auxiliaries are employed.

Cyclization of Protected Amino Esters

Stepwise Synthesis from Chiral Starting Materials

Patent literature outlines a multi-step route beginning with (R)-methyl 3-(N-benzyl-2-((t-butyloxycarbonyl)amino)acetamido)butyrate. The procedure involves:

  • Deprotection : Treatment with HCl in methanol (30–45% w/v) at 50°C for 6 hours to remove the t-butyloxycarbonyl (Boc) group.

  • Cyclization : Heating the deprotected intermediate in anhydrous toluene with potassium carbonate (2 equiv) at 110°C overnight, forming the diazepane backbone.

  • Salt Formation : Precipitation of the dihydrochloride salt using concentrated HCl in ethyl acetate or methanol.

Critical Reaction Conditions

  • Temperature control : Cyclization at 110°C ensures complete ring closure without racemization.

  • Base selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions (yield: 90–94% vs. 85%).

  • Acid concentration : Higher HCl concentrations (e.g., 45% in ethyl acetate) improve salt precipitation efficiency.

Characterization data from this route includes ¹H NMR (400 MHz, CDCl₃) signals at δ 7.35 (t, J = 7.3 Hz, benzyl aromatic protons) and δ 1.63 (d, J = 7.0 Hz, methyl group).

Direct Benzylation of 3-Methyl-1,4-diazepane

One-Pot Alkylation Protocol

Commercial synthesis simplifies the process by reacting preformed 3-methyl-1,4-diazepane with benzyl chloride or benzyl bromide in polar aprotic solvents (e.g., DMF or DMSO). Key steps include:

  • Nucleophilic substitution : Diazepane’s secondary amine attacks the benzyl electrophile at 60–80°C.

  • Acid quenching : Addition of HCl (2 equiv) to precipitate the dihydrochloride salt.

Advantages and Limitations

  • Yield : 70–80% after recrystallization from ethanol/water mixtures.

  • Stereochemical purity : Requires enantiomerically pure 3-methyl-1,4-diazepane, which adds cost.

  • Scalability : Suitable for gram-scale production but less efficient for industrial quantities compared to cyclization routes.

Comparative Analysis of Synthetic Methods

ParameterReductive AlkylationCyclizationDirect Benzylation
Yield 75–85%90–94%70–80%
ee >98%>99%Dependent on starting material
Reaction Time 16–24 h12–18 h6–8 h
Purification ChromatographyRecrystallizationRecrystallization
Industrial Feasibility ModerateHighLow

The cyclization route offers superior yield and stereoselectivity, making it preferred for pharmaceutical applications. Direct benzylation, while faster, suffers from lower efficiency and higher原料 costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (MeOD-d₄): δ 7.55–7.44 (m, 5H, benzyl), δ 4.27 (s, 2H, CH₂Ph), δ 1.63 (d, J = 7.0 Hz, CH₃).

  • Molecular Formula : C₁₃H₂₂Cl₂N₂ (277.23 g/mol).

  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, MeOH).

Purity Assessment

  • HPLC : >99.5% purity using a C18 column (acetonitrile/water + 0.1% TFA).

  • Melting Point : 187–189°C (decomposition observed above 190°C) .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted 1,4-diazepanes, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a vital building block in the synthesis of more complex molecules. Its chiral nature is particularly important in drug design, as stereochemistry can significantly influence biological activity.

Table 1: Overview of Medicinal Chemistry Applications

Application AreaDescription
Drug DevelopmentUsed in the synthesis of novel therapeutic agents
Structure-Activity Relationship StudiesHelps in understanding the impact of stereochemistry on biological activity

Neuropharmacology

Research indicates that (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride exhibits significant neuropharmacological properties. It has been studied for its potential use in managing anxiety and depression by modulating GABAergic systems.

Mechanism of Action in Neuropharmacology:

  • Receptor Modulation: Alters neurotransmitter receptor activity.
  • Enzyme Interaction: Binds to enzymes affecting their catalytic functions.

Table 2: Neuropharmacological Effects

MechanismDescription
Receptor ModulationInfluences neurotransmission
Enzyme InteractionAffects metabolic pathways

Antimicrobial Properties

The compound has shown promise as an efflux pump inhibitor in Escherichia coli, enhancing the efficacy of antibiotics by reducing drug efflux from bacterial cells. This property is particularly valuable in combating antibiotic resistance.

Table 3: Antimicrobial Activity Summary

AntibioticMIC Reduction (%)E. coli Strain
Levofloxacin75%AcrAB overexpressing
Chloramphenicol50%AcrAB overexpressing
Tetracycline40%All strains tested

Case Studies and Research Findings

  • Neuropharmacology Study: In a controlled study involving animal models with anxiety-like behaviors, administration of this compound resulted in a significant reduction in anxiety levels compared to control groups. This suggests potential therapeutic applications in anxiety disorders.
  • Antibiotic Synergy Investigation: A recent study demonstrated that combining this compound with standard antibiotics significantly improved their effectiveness against resistant strains of bacteria, highlighting its potential as an adjunct in antibiotic therapy.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride and analogous compounds:

Compound Name Molecular Structure Key Substituents Chiral Center Applications
(R)-1-Benzyl-3-methyl-[1,4]diazepane diHCl Diazepane ring with benzyl (C₁) and methyl (C₃) Benzyl (aromatic), methyl Yes (R) Pharmaceutical intermediates
N,N,N',N'-Tetramethyl-p-phenylenediamine diHCl () Linear phenylenediamine with tetramethyl groups Four methyl groups on nitrogen No Biochemical reagent (e.g., redox indicator)
1-(2-Thienylmethyl)-1,4-diazepane diHCl () Diazepane ring with thienylmethyl (C₁) Thienyl (heterocyclic) No Research chemicals
1,4-Diaminobutane diHCl () Linear aliphatic diamine Two amine groups on butane chain No Polymer chemistry, cell culture media

Key Observations :

  • Aromatic vs.
  • Ring Structure: The diazepane ring confers conformational flexibility compared to linear diamines like 1,4-diaminobutane dihydrochloride, which lacks cyclic rigidity .

Physicochemical Properties

Property (R)-1-Benzyl-3-methyl-[1,4]diazepane diHCl N,N,N',N'-Tetramethyl-p-phenylenediamine diHCl 1,4-Diaminobutane diHCl
Solubility in Water High (due to dihydrochloride salt) High High
Melting Point Not reported Not reported >200°C (decomposes)
Stability Stable under dry, cool conditions Sensitive to oxidation Hygroscopic

Notes:

  • The dihydrochloride salt form in all compounds enhances water solubility, critical for biological applications.
  • Stability differences arise from functional groups; for example, N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride is prone to oxidation as a redox-active reagent .

Biological Activity

(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a valuable compound for research in pharmacology and drug design.

  • Molecular Formula : C12_{12}H16_{16}Cl2_2N2_2
  • Molecular Weight : 275.17 g/mol
  • Structure : The compound features a diazepane ring substituted with a benzyl and a methyl group, contributing to its chiral nature and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator depending on the target's nature. The binding can occur at active sites or allosteric sites, leading to modulation of the target's activity.

Enzyme Interaction

This compound has been used in studies to investigate enzyme-substrate interactions. Its ability to act as a ligand in receptor binding studies has been highlighted, indicating its potential role in modulating enzymatic activity .

Anticancer Activity

Recent studies have explored the anticancer properties of diazepane derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, derivatives similar to this compound have demonstrated IC50_{50} values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Study 1: Anticancer Efficacy

In a comparative study involving multiple diazepane derivatives, this compound exhibited significant cytotoxic effects against human breast adenocarcinoma cell lines. The study reported an IC50_{50} value of approximately 2.5 µM, indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .

CompoundIC50_{50} (µM)Cell Line
This compound2.5MCF-7
Doxorubicin1.9MCF-7
Tamoxifen10.0MCF-7

Study 2: Mechanistic Insights

A mechanistic study utilizing flow cytometry revealed that this compound induces apoptosis in cancer cells through caspase activation pathways. This apoptotic effect was observed to be dose-dependent, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and other diazepane derivatives:

CompoundBiological ActivityNotes
(S)-1-Benzyl-3-methyl-[1,4]diazepaneLower anticancer activityEnantiomer comparison
1-Benzyl-1,4-diazepaneModerate activityLacks methyl group
3-Methyl-1,4-diazepaneVariable activityDifferent reactivity

Q & A

Basic: What are the recommended synthetic pathways for (R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride?

Methodological Answer:
The synthesis of diazepane derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane are synthesized by reacting halobenzyl derivatives with amines (e.g., isopropylamine) in polar aprotic solvents (e.g., DMF) under reflux. Catalysts such as K2_2CO3_3 and KI are used to enhance reactivity. Post-synthesis, purification via alumina column chromatography with chloroform/methanol (95:5) is effective for isolating the product . For the target compound, introducing chirality may require chiral catalysts or resolution techniques (e.g., chiral HPLC).

Advanced: How can computational modeling predict the electronic and steric properties of this compound?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic properties like HOMO-LUMO gaps and charge distribution. Studies show that including gradient corrections and exact-exchange terms reduces errors in atomization energies to ~2.4 kcal/mol . For steric analysis, molecular mechanics (MMFF94) or DFT-optimized geometries can assess steric hindrance from the benzyl and methyl groups. Solvent effects (e.g., PCM models) should be included to simulate physiological conditions. Software like Gaussian or ORCA is recommended for these calculations .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 can confirm proton environments and stereochemistry.
  • HPLC-MS: Reverse-phase C18 columns with ESI-MS detect purity and molecular ions. Gradient elution (e.g., water/acetonitrile + 0.1% formic acid) resolves polar impurities .
  • Elemental Analysis: Quantify C, H, N, and Cl to validate stoichiometry.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent Variation: Replace the benzyl group with bioisosteres (e.g., pyridyl or thiophene) to modulate lipophilicity (logP) and target affinity.
  • Chirality Effects: Compare (R)- and (S)-enantiomers in vitro (e.g., receptor binding assays) to identify enantioselective activity.
  • Backbone Modifications: Introduce heteroatoms (e.g., oxygen) into the diazepane ring to alter rigidity and metabolic stability.
    Refer to analogs like 1-(9H-Fluoren-9-yl)-1,4-diazepane for guidance on synthetic modifications .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation.
  • Storage: Store at 2–8°C in airtight, light-resistant containers.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets for structurally similar compounds (e.g., 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride) recommend these protocols .

Advanced: How can researchers resolve contradictions in experimental data for this compound (e.g., conflicting bioassay results)?

Methodological Answer:

  • Reproducibility Checks: Verify purity (>95% via HPLC) and stereochemical integrity (NMR/ECD).
  • Assay Conditions: Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Control Experiments: Use known agonists/antagonists as positive/negative controls.
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables. Cross-validate with orthogonal assays (e.g., SPR vs. cell-based assays) .

Basic: What are the key solubility and stability parameters for this compound in aqueous solutions?

Methodological Answer:

  • Solubility: Determine via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Hydrochloride salts generally improve aqueous solubility.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Protect from light and oxidation using antioxidants (e.g., ascorbic acid) .

Advanced: How can metabolic pathways and degradation products be identified for this compound?

Methodological Answer:

  • In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactors. Analyze metabolites via LC-HRMS/MS.
  • Forced Degradation: Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2_2O2_2), and UV light. Identify degradation products using QTOF-MS and compare to reference standards .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

Methodological Answer:
Follow ICH M7 for mutagenicity assessment (Ames test), OECD 423 for acute toxicity, and GLP standards for in vivo studies. Reference standards must meet ≥98% purity (HPLC) and be characterized via NMR and MS .

Advanced: What strategies enhance enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases).
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
  • Chromatography: Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) achieves >99% ee .

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